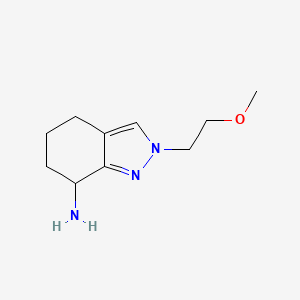

2-(2-methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine

Description

Properties

IUPAC Name |

2-(2-methoxyethyl)-4,5,6,7-tetrahydroindazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-14-6-5-13-7-8-3-2-4-9(11)10(8)12-13/h7,9H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGHRSBMDKEEGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C2CCCC(C2=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Organophosphorus-Mediated Reductive Cyclization

- Substituted benzamidines derived from 2-nitrobenzonitriles undergo reductive cyclization facilitated by organophosphorus reagents, producing 2H-indazoles with amino groups at the 7-position.

- This method demonstrates high functional group tolerance and yields satisfactory quantities of the indazole core, which can be further derivatized at the amino position.

Reductive Cyclization of Hydrazones

N-N Bond Formation and Cyclization

- Benzamidines synthesized from 2-nitrobenzonitriles can be cyclized via N-N bond formation, leading to the indazole scaffold.

Functionalization at the 2-Position: Decarboxylative Coupling

The key to introducing the 2-(2-methoxyethyl) group involves a decarboxylative coupling process, often under visible-light irradiation:

Visible-Light-Induced Decarboxylative Coupling

- The method employs 2H-indazoles and α-keto acids (such as 2-oxo-2-phenylacetic acid) under visible light (around 420–425 nm) with a self-catalyzed energy transfer mechanism.

- This process facilitates decarboxylation of the α-keto acids, generating acyl radicals that couple with the indazole nucleus at the 2-position, yielding 2-alkylated indazoles, including 2-(2-methoxyethyl) derivatives.

Optimization of Reaction Conditions

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Mixture of acetonitrile and HFIP (3:1) | |

| Light wavelength | 420–425 nm | |

| Reaction time | 10 hours | |

| Temperature | Room temperature |

Data Table Summarizing Preparation Methods

Chemical Reactions Analysis

2-(2-methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2-(2-methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs vary in substituents at the 2-position of the tetrahydroindazole scaffold. These modifications influence molecular weight, lipophilicity, and electronic properties.

Table 1: Structural and Physicochemical Comparison

*Calculated based on structural analysis.

Research Findings and Implications

Substituent Effects on Activity

- Electronic Properties : Methoxyethyl’s electron-donating oxygen contrasts with trifluoroethyl’s electron-withdrawing fluorines. This difference could modulate interactions with charged or polar enzyme pockets, as seen in HDAC inhibition () .

- Steric Effects : Isopropyl’s bulk () may limit conformational flexibility, while smaller groups like ethyl () allow tighter binding in sterically constrained environments .

Pharmacokinetic Considerations

- Lipophilicity : Trifluoroethyl analogs (logP ~2.5 estimated) likely exhibit prolonged half-lives but poorer aqueous solubility compared to methoxyethyl derivatives (logP ~1.2 estimated).

- Metabolic Stability : Fluorinated groups resist oxidative metabolism, whereas methoxyethyl may undergo demethylation, shortening half-life .

Biological Activity

2-(2-methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, summarizing findings from recent studies and highlighting its potential therapeutic applications.

- Chemical Formula : C₉H₁₄N₄O

- Molecular Weight : 194.23 g/mol

- CAS Number : 1803598-18-6

The biological activity of this compound primarily stems from its interaction with specific receptors and enzymes. Preliminary studies indicate that the compound may act as an inhibitor for certain pathways involved in inflammation and cell proliferation.

- Anti-inflammatory Activity : The compound has shown potential in inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses. This suggests a possible application in treating inflammatory diseases.

- Antimicrobial Activity : Initial investigations into the antimicrobial properties of similar tetrahydroindazole derivatives indicate that they can exhibit varying degrees of antibacterial and antifungal activity. Although specific data on this compound is limited, related compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

| Study Type | Target/Pathway | Result |

|---|---|---|

| Cytotoxicity Assay | Cancer Cell Lines (e.g., A549) | IC50 values indicating moderate activity |

| Anti-inflammatory | TNF-alpha inhibition | Significant reduction observed |

| Antimicrobial | Bacterial strains (e.g., E. coli) | Inhibition zones measured |

Case Studies

-

Case Study on Inflammatory Response :

- A recent study evaluated the effects of tetrahydroindazole derivatives on macrophage activation. The results indicated that these compounds could significantly reduce the production of TNF-alpha and IL-6 in activated macrophages, suggesting their potential as anti-inflammatory agents.

-

Antimicrobial Efficacy :

- Another investigation focused on the antimicrobial properties of tetrahydroindazole derivatives against various pathogens. The study reported that certain derivatives exhibited promising activity against resistant strains of bacteria, paving the way for further exploration into their use as novel antimicrobial agents.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest:

- Absorption : Moderate bioavailability due to its lipophilic nature.

- Metabolism : Likely undergoes hepatic metabolism; however, specific metabolic pathways remain to be elucidated.

- Excretion : Primarily renal excretion expected based on molecular weight.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine, and how can reaction conditions be optimized?

- Methodology :

- Route 1 : Condensation reactions using α,β-unsaturated carbonyl intermediates and hydrazine derivatives in ethanol or acetic acid under reflux (3–5 hours). Adjust stoichiometry (1.0–1.1 equiv) to minimize byproducts .

- Route 2 : Cyclization of tetrahydroindazole precursors with methoxyethyl substituents via nucleophilic substitution. Use 1,4-dioxane as a solvent and triethylamine as a base to enhance yields .

- Optimization : Monitor reaction progress via TLC/HPLC. Purify via recrystallization (1,4-dioxane) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodology :

- Structural Confirmation : Use -NMR and -NMR to verify substituent positions (e.g., methoxyethyl group at C2, amine at C7). Compare with tetrahydroindazole reference spectra .

- Purity Assessment : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (254 nm). Validate with ≥95% purity thresholds .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., ) and rule out isotopic impurities .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity while minimizing confounding variables?

- Methodology :

- Randomized Block Design : Use split-plot frameworks to test biological activity across cell lines or animal models. Assign treatments (e.g., dose-response) to subplots and biological replicates (e.g., cell batches) to main plots .

- Controls : Include vehicle (e.g., DMSO) and positive controls (e.g., known kinase inhibitors for enzyme assays). Normalize data to baseline activity .

- Statistical Power : Calculate sample sizes using preliminary data (e.g., effect size ≥20%, α=0.05) to ensure reproducibility .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo data for this compound?

- Methodology :

- Pharmacokinetic Profiling : Measure bioavailability (e.g., plasma concentration via LC-MS) and tissue distribution in rodent models to explain efficacy gaps .

- Metabolite Screening : Identify active/inactive metabolites using hepatocyte microsomes. Cross-validate with in vitro activity assays .

- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with phenotypic outcomes (e.g., apoptosis markers) to distinguish target-specific vs. off-target effects .

Q. What methodologies assess the environmental fate and ecotoxicological impact of this compound?

- Methodology :

- Environmental Partitioning : Use OECD 117 (shake-flask) to measure log and predict bioaccumulation potential. Assess hydrolysis stability at pH 4–9 .

- Ecotoxicology : Conduct acute toxicity tests (e.g., Daphnia magna LC50) and chronic exposure studies (e.g., algal growth inhibition). Apply species sensitivity distributions (SSDs) for risk modeling .

- Biotic Transformation : Use soil microcosms with -labeled compound to track degradation pathways (e.g., mineralization vs. metabolite formation) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of tetrahydroindazole derivatives?

- Methodology :

- Meta-Analysis : Aggregate data from published studies (e.g., IC50 values) and apply heterogeneity tests (e.g., Cochran’s Q). Adjust for batch effects (e.g., cell passage number) .

- Experimental Replication : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays). Validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., methoxyethyl vs. methyl groups) to isolate determinants of activity .

Experimental Design for Mechanism of Action Studies

Q. What approaches are recommended for elucidating the molecular targets of this compound?

- Methodology :

- Chemoproteomics : Use affinity-based probes (e.g., biotinylated analogs) to pull down binding proteins. Identify targets via LC-MS/MS .

- CRISPR-Cas9 Screening : Perform genome-wide knockout screens in cell lines to identify synthetic lethal interactions .

- Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., kinase ATP-binding pockets) to predict binding modes and guide mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.